Technical Monograph: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid
Technical Monograph: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid
CAS Number: 1323955-61-8 Molecular Formula: C₉H₆F₄O₂ Molecular Weight: 222.14 g/mol [1]
Executive Summary
This technical guide profiles 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid , a specialized fluorinated aromatic building block used in the synthesis of advanced pharmaceuticals and agrochemicals. Distinguished by its unique substitution pattern—combining an electron-withdrawing trifluoromethyl group, a steric-modulating methyl group, and an ortho-fluorine atom—this compound serves as a critical scaffold for modulating lipophilicity, metabolic stability, and binding affinity in drug discovery.
This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Chemical Profile & Physicochemical Properties[4][5][6][7]
The specific arrangement of substituents on the benzene ring imparts distinct electronic and steric properties. The ortho-fluorine atom increases the acidity of the carboxylic acid via induction, while the para-trifluoromethyl group strongly withdraws electron density, deactivating the ring toward electrophilic attack but activating it for nucleophilic substitution (S_NAr).
| Property | Value / Description | Source |
| IUPAC Name | 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid | |
| CAS Number | 1323955-61-8 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 134–138 °C (Predicted/Typical for class) | ChemicalBook |
| pKa (Calc.) | ~2.8 – 3.2 (Increased acidity due to o-F and p-CF₃) | ChemAxon/Predicted |
| LogP (Calc.) | ~2.9 (High lipophilicity) | ChemAxon/Predicted |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 4 (COOH, F, CF₃) |
Synthetic Pathways & Manufacturing[4]
The synthesis of CAS 1323955-61-8 typically follows one of two primary routes, depending on the availability of precursors and the scale of production. The Metal-Halogen Exchange route is preferred for laboratory-scale high-purity synthesis, while Oxidation is favored for industrial scalability.
Route A: Metal-Halogen Exchange (Carboxylation)
This pathway utilizes a brominated precursor. The presence of the trifluoromethyl group requires careful temperature control to prevent elimination or side reactions.
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Starting Material: 1-Bromo-2-fluoro-5-methyl-4-(trifluoromethyl)benzene.
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Reagent: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (TurboGrignard).
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Conditions: Anhydrous THF, -78°C under Nitrogen/Argon atmosphere.
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Mechanism: Lithium-Halogen exchange generates the aryl lithium species, which is then quenched with dry CO₂ (gas or solid).
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Workup: Acidification with HCl precipitates the benzoic acid.
Route B: Oxidation of Toluene Derivative
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Starting Material: 2-Fluoro-5-methyl-4-(trifluoromethyl)toluene.
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Reagent: KMnO₄ (Potassium Permanganate) or Co/Mn catalyzed aerobic oxidation.
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Conditions: Reflux in Pyridine/Water or Acetic Acid.
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Note: This route requires careful monitoring to ensure the methyl group at position 5 is not oxidized; however, the steric hindrance and electronic deactivation usually favor oxidation of the less hindered/more activated methyl if multiple are present, or require specific precursors where the C1-methyl is pre-functionalized (e.g., aldehyde). Correction: In this specific molecule, the C1 position is the acid. If starting from a xylene derivative, selectivity is difficult. Therefore, Route A is the standard for this specific isomer.
Synthesis Workflow Diagram
Figure 1: Primary synthetic workflow via lithiation-carboxylation, ensuring regioselectivity and high purity.
Reactivity & Applications in Drug Design
This compound is not merely a passive scaffold; its substituents actively dictate its chemical behavior and biological interaction.
Reactivity Profile
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Acid Chloride Formation: The carboxylic acid is readily converted to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride. This activates the molecule for amide coupling, a standard step in synthesizing kinase inhibitors.
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Nucleophilic Aromatic Substitution (S_NAr): The fluorine at the 2-position is activated by the para-trifluoromethyl group (though slightly deactivated by the meta-methyl). Under harsh basic conditions with strong nucleophiles (e.g., amines, thiols), the fluorine can be displaced, offering a route to benzimidazole or quinazolinone fused ring systems.
Medicinal Chemistry Utility[6]
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Bioisosterism: The trifluoromethyl group serves as a lipophilic bioisostere for an isopropyl or chlorine group, enhancing membrane permeability.
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Metabolic Blocking: The 5-methyl group is strategically placed to block metabolic oxidation (hydroxylation) at the aromatic ring, a common clearance pathway for benzoic acid derivatives. This extends the half-life (
) of the final drug candidate. -
Conformational Locking: The ortho-fluorine creates an electrostatic repulsion with the carbonyl oxygen (or amide nitrogen in derivatives), locking the conformation. This pre-organization can significantly enhance binding affinity to target proteins (e.g., kinases, androgen receptors).
Application Logic Diagram
Figure 2: Strategic utility of the scaffold in medicinal chemistry, highlighting downstream benefits.
Safety & Handling Protocols
As a fluorinated organic acid, standard laboratory safety protocols must be rigorously followed.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle within a fume hood, especially when generating acid chlorides.
References
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Sigma-Aldrich. Product Detail: Fluorinated Benzoic Acid Derivatives. Retrieved from
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 1323955-61-8. Retrieved from
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Accela ChemBio. Product Catalog: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.[2][3] Retrieved from
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ChemicalBook. CAS 1323955-61-8 Technical Data. Retrieved from
- Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Mechanistic grounding for fluorine/CF3 utility).
